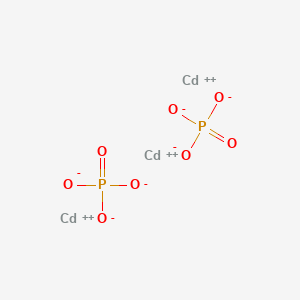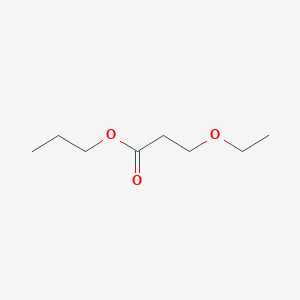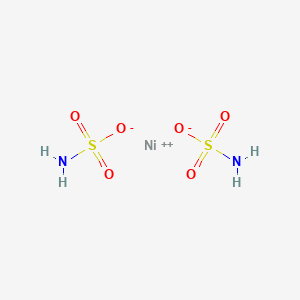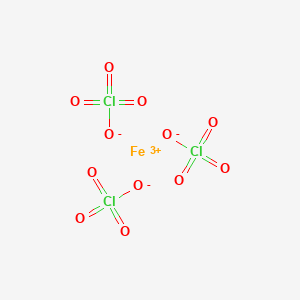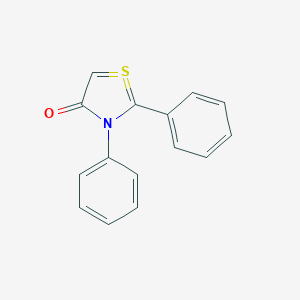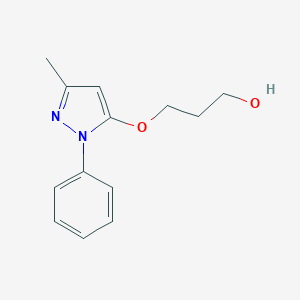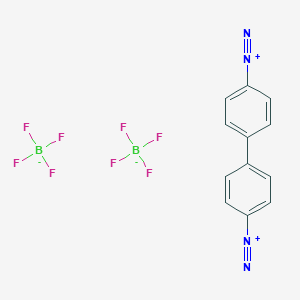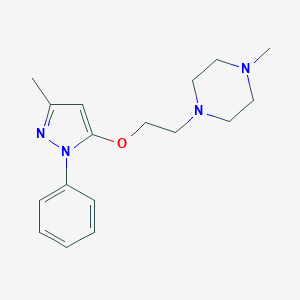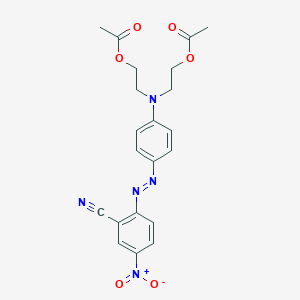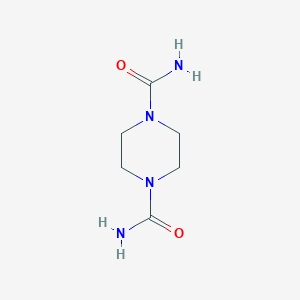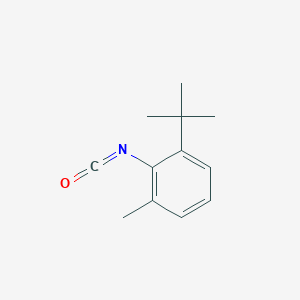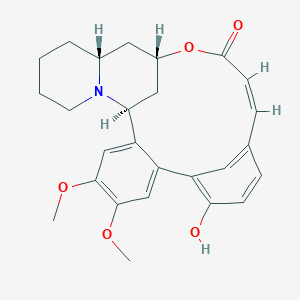
Yttrium oxysulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yttrium oxysulfide is a compound that belongs to the family of rare earth oxysulfides. It is known for its unique properties, including high thermal stability, chemical inertness, and excellent luminescent characteristics. This compound is often used as a phosphor material, especially when doped with rare earth elements such as europium, terbium, or erbium .
准备方法
Synthetic Routes and Reaction Conditions
Yttrium oxide sulfide can be synthesized through various methods. One common approach is the solid-state reaction method, where yttrium oxide (Y2O3) is reacted with sulfur at high temperatures. Another method involves the sulfurization of yttrium oxide using hydrogen sulfide (H2S) gas . Additionally, yttrium oxide sulfide can be prepared via the electrospinning method combined with a sulfurization process .
Industrial Production Methods
In industrial settings, yttrium oxide sulfide is often produced through the solid-state reaction method due to its simplicity and cost-effectiveness. The reaction typically involves heating a mixture of yttrium oxide and sulfur in a controlled atmosphere to achieve the desired product .
化学反应分析
Types of Reactions
Yttrium oxide sulfide undergoes various chemical reactions, including:
Oxidation: Yttrium oxide sulfide can be oxidized to form yttrium oxide (Y2O3) and sulfur dioxide (SO2).
Reduction: It can be reduced to yttrium sulfide (Y2S3) under specific conditions.
Common Reagents and Conditions
Oxidation: Oxygen (O2) or air at elevated temperatures.
Reduction: Hydrogen gas (H2) or carbon monoxide (CO) at high temperatures.
Substitution: Chalcogenides such as selenium (Se) or tellurium (Te) in a controlled atmosphere.
Major Products Formed
Oxidation: Yttrium oxide (Y2O3) and sulfur dioxide (SO2).
Reduction: Yttrium sulfide (Y2S3).
Substitution: Yttrium oxyselenide (Y2O2Se) or yttrium oxytelluride (Y2O2Te).
科学研究应用
Yttrium oxide sulfide has a wide range of scientific research applications:
Chemistry: Used as a host material for rare earth dopants in phosphors and luminescent materials.
Biology: Employed in bioimaging and biosensing due to its luminescent properties.
Medicine: Investigated for use in photodynamic therapy and as a contrast agent in medical imaging.
Industry: Utilized in the production of display screens, LEDs, and other optoelectronic devices.
作用机制
The mechanism of action of yttrium oxide sulfide primarily involves its luminescent properties. When doped with rare earth elements, the compound can absorb energy and re-emit it as visible light. This process involves the excitation of electrons to higher energy levels and their subsequent relaxation, emitting photons in the process . The specific wavelengths of emitted light depend on the dopant used, making yttrium oxide sulfide a versatile material for various applications .
相似化合物的比较
Yttrium oxide sulfide can be compared with other similar compounds such as yttrium oxide (Y2O3) and yttrium sulfide (Y2S3):
Yttrium Oxide (Y2O3): Known for its high thermal stability and use in ceramics and phosphors.
Yttrium Sulfide (Y2S3): Primarily used in high-temperature applications and as a precursor for other yttrium compounds.
Yttrium oxide sulfide stands out due to its unique combination of oxygen and sulfur, which imparts distinct luminescent characteristics and makes it suitable for specialized applications in optoelectronics and bioimaging .
属性
CAS 编号 |
12340-04-4 |
|---|---|
分子式 |
O2SY2 |
分子量 |
241.88 g/mol |
IUPAC 名称 |
oxygen(2-);yttrium(3+);sulfide |
InChI |
InChI=1S/2O.S.2Y/q3*-2;2*+3 |
InChI 键 |
BTHMZBWJSILAGG-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Y+3].[Y+3].[Y+3].[Y+3] |
规范 SMILES |
[O-2].[O-2].[S-2].[Y+3].[Y+3] |
Key on ui other cas no. |
12340-04-4 |
同义词 |
Y2O2S yttrium oxide sulfide yttrium oxysulfide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


